

Application Notes and Protocols for Isotope-Labeled N4-Acetylsulfamethazine in Metabolic Studies

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Compound of Interest

Compound Name: N4-Acetylsulfamethazine

Cat. No.: B023492

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing isotope-labeled **N4-Acetylsulfamethazine** in metabolic studies. The use of stable isotope-labeled compounds is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies, offering precise quantification and unequivocal identification of metabolites.

Introduction

Sulfamethazine (SMZ), a widely used sulfonamide antibiotic, is extensively metabolized in animals and humans. The primary metabolic pathway is N-acetylation at the N4 position, resulting in the formation of **N4-Acetylsulfamethazine** (N4-AcSMZ).^[1] Understanding the rate and extent of this transformation is crucial for evaluating the drug's efficacy, safety, and residue profiles in food-producing animals.

Isotope-labeled analogues of N4-AcSMZ, typically incorporating deuterium (d) or carbon-13 (¹³C), serve as invaluable tools in these investigations. They are primarily used as internal standards for the accurate quantification of the unlabeled (native) metabolite in biological matrices. Furthermore, administering isotope-labeled sulfamethazine allows for tracing its metabolic fate and distinguishing the newly formed N4-AcSMZ from any pre-existing endogenous compounds.

Key Applications

- **Pharmacokinetic (PK) Studies:** Determining the absorption, distribution, metabolism, and excretion (ADME) of sulfamethazine by accurately tracking the formation and elimination of its major metabolite, N4-AcSMZ.
- **Metabolite Identification:** Confirming the structure of N4-AcSMZ in complex biological samples through mass spectrometry by identifying the characteristic mass shift of the isotope-labeled metabolite.
- **Quantitative Bioanalysis:** Employing isotope-labeled N4-AcSMZ as an internal standard to correct for matrix effects and variations in sample processing and instrument response, leading to highly accurate and precise quantification of the native metabolite.
- **Enzyme Kinetics:** Investigating the kinetics of the N-acetyltransferase (NAT) enzymes responsible for the conversion of sulfamethazine to N4-AcSMZ.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sulfamethazine in Swine

The following table summarizes key pharmacokinetic parameters for the parent drug, sulfamethazine, in pigs. These values are essential for designing sampling schedules in metabolic studies.

Parameter	Value	Species/Model	Reference
Elimination Half-life ($t_{1/2}$)	10.8 - 16.9 hours	Swine (Plasma)	[2][3]
Time to Peak Concentration (T_{max})	2 - 12 hours (Oral)	Swine (Plasma)	[4]
Peak Plasma Concentration (C_{max})	413 - 677 $\mu\text{g/mL}$ (Oral, 250 mg/kg)	Swine (Plasma)	[4]
Oral Bioavailability (F)	~86%	Swine	[2]
Volume of Distribution (V_d)	0.22 - 0.62 L/kg	Swine	[4]
Clearance (Cl)	13.8 - 39.7 mL/h/kg	Swine	[4]

Note: Data presented are for unlabeled sulfamethazine. Isotope labeling does not significantly alter the pharmacokinetic properties, but allows for more precise measurement.

Table 2: LC-MS/MS Parameters for Quantification of N4-Acetylsulfamethazine

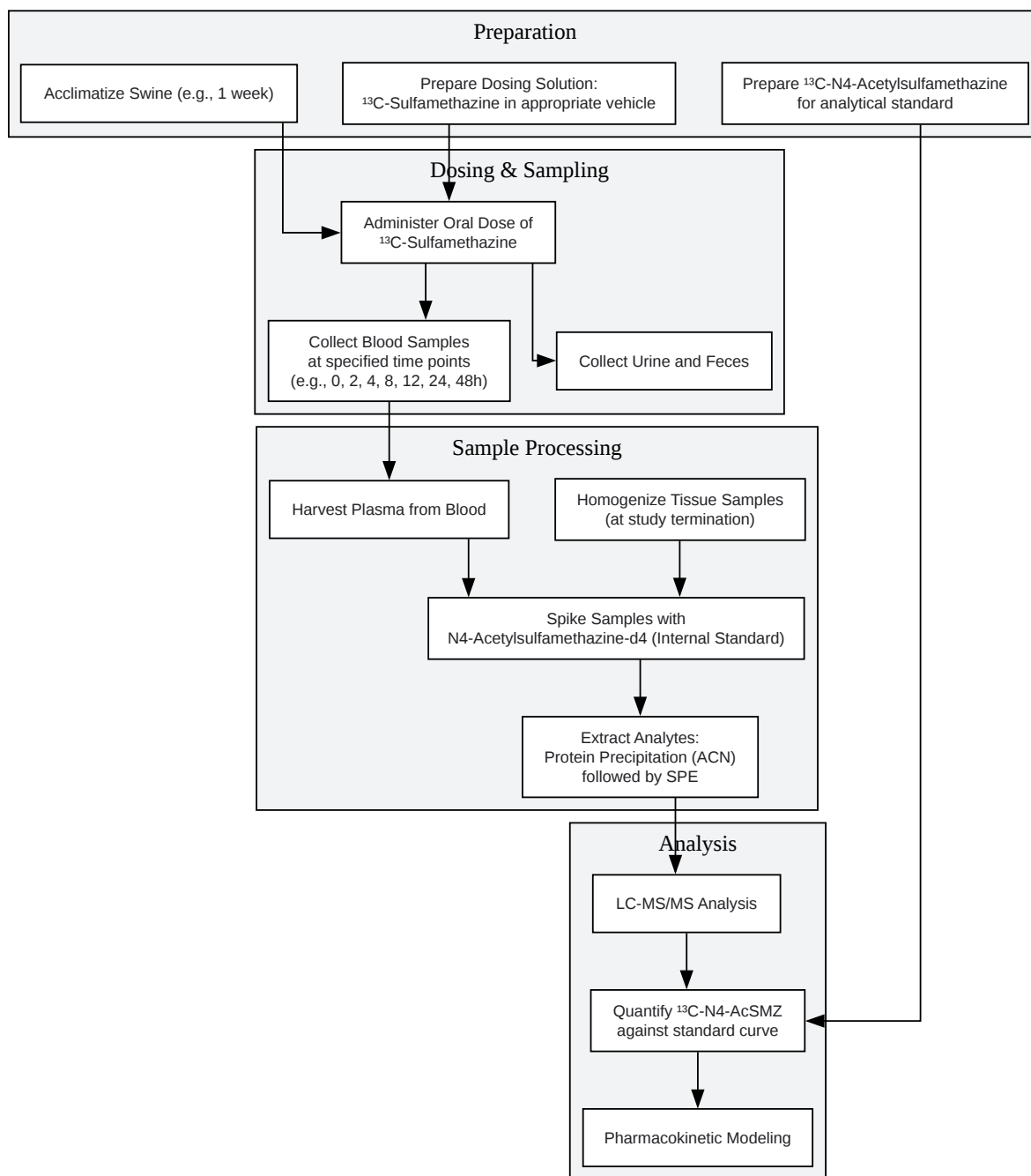
This table provides typical parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **N4-Acetylsulfamethazine** using a deuterated internal standard.

Parameter	Setting
LC Column	C18 or Phenyl Column (e.g., 2.1 x 100 mm, 1.7-5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate	0.2 - 0.5 mL/min
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Transition (MRM)	
N4-Acetylsulfamethazine	Precursor Ion (Q1): m/z 321.1 -> Product Ion (Q3): m/z 156.1
N4-Acetylsulfamethazine-d4	Precursor Ion (Q1): m/z 325.1 -> Product Ion (Q3): m/z 160.1
Collision Energy	Optimized for specific instrument (typically 15-30 eV)

Experimental Protocols

Protocol 1: In Vivo Metabolic Study in Swine Using ¹³C-Labeled Sulfamethazine

This protocol describes an in vivo study to trace the metabolism of sulfamethazine to **N4-Acetylsulfamethazine** in pigs.



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Workflow for an in vivo metabolic study.

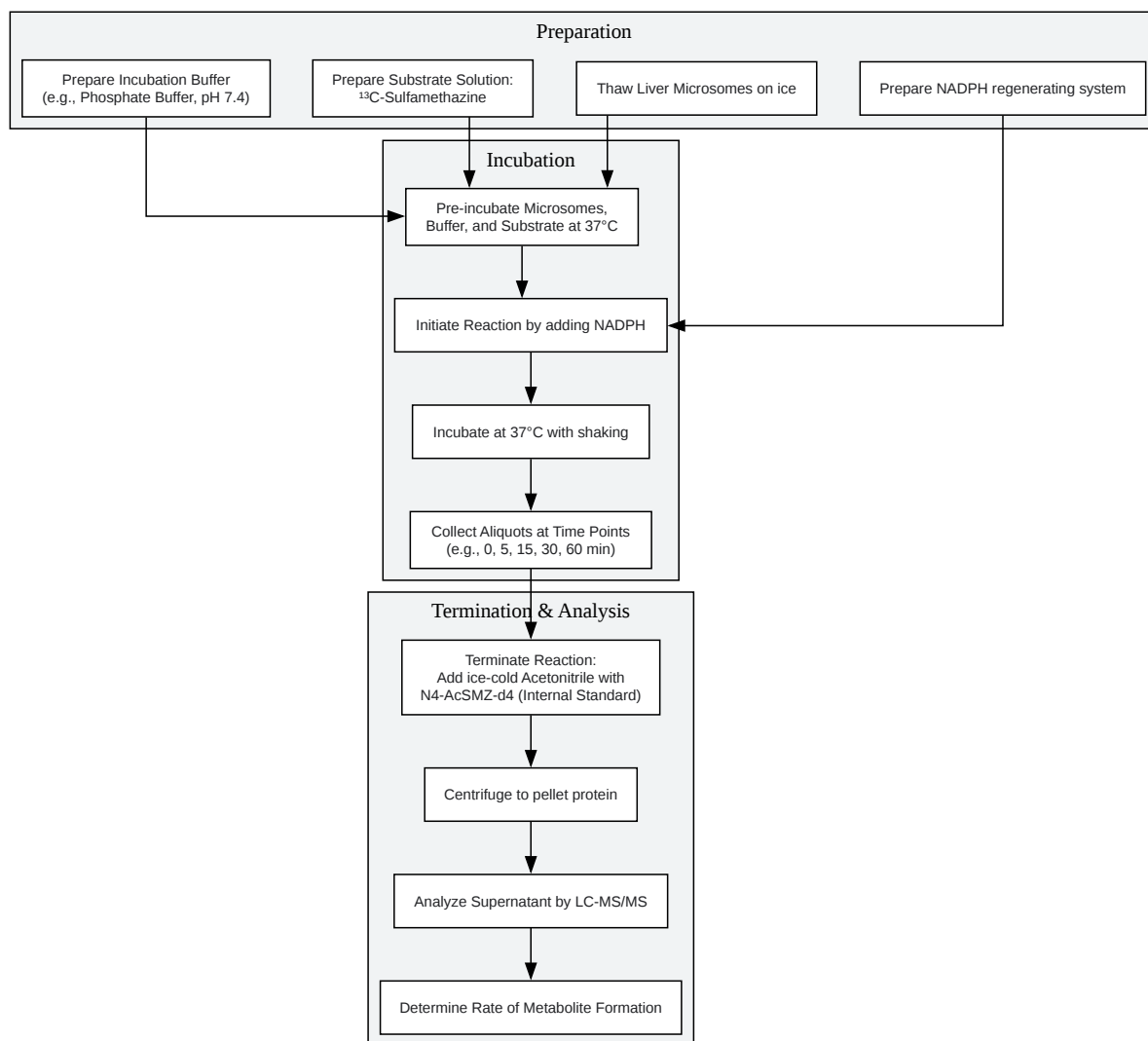
Methodology:

- Animal Dosing:
 - House swine in metabolism cages to allow for separate collection of urine and feces.
 - Administer a single oral dose of ^{13}C -labeled sulfamethazine (e.g., labeled on the phenyl ring) at a relevant concentration.
- Sample Collection:
 - Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
 - Centrifuge blood at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
 - Collect urine and feces at regular intervals.
- Sample Preparation and Extraction:
 - Thaw plasma samples on ice.
 - To 200 μL of plasma, add 20 μL of **N4-Acetylsulfamethazine-d4** internal standard solution (e.g., 1 $\mu\text{g}/\text{mL}$ in methanol).
 - Add 600 μL of acetonitrile to precipitate proteins. Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 200 μL of mobile phase A for LC-MS/MS analysis.
 - For tissue samples, homogenize the tissue in a suitable buffer before proceeding with the extraction steps.[\[1\]](#)[\[5\]](#)

- LC-MS/MS Analysis:
 - Inject the prepared sample into an LC-MS/MS system.
 - Use the parameters outlined in Table 2, monitoring for the mass transitions of both the ^{13}C -labeled N4-AcSMZ and the d4-labeled internal standard.
- Data Analysis:
 - Construct a calibration curve using standards of known concentrations of ^{13}C -N4-AcSMZ spiked into a blank matrix.
 - Calculate the concentration of the ^{13}C -labeled metabolite in each sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
 - Use the concentration-time data to determine pharmacokinetic parameters.

Protocol 2: In Vitro Metabolism in Liver Microsomes

This protocol details an in vitro experiment to assess the metabolic conversion of sulfamethazine to **N4-Acetylsulfamethazine** using liver microsomes.



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Workflow for an in vitro metabolism study.

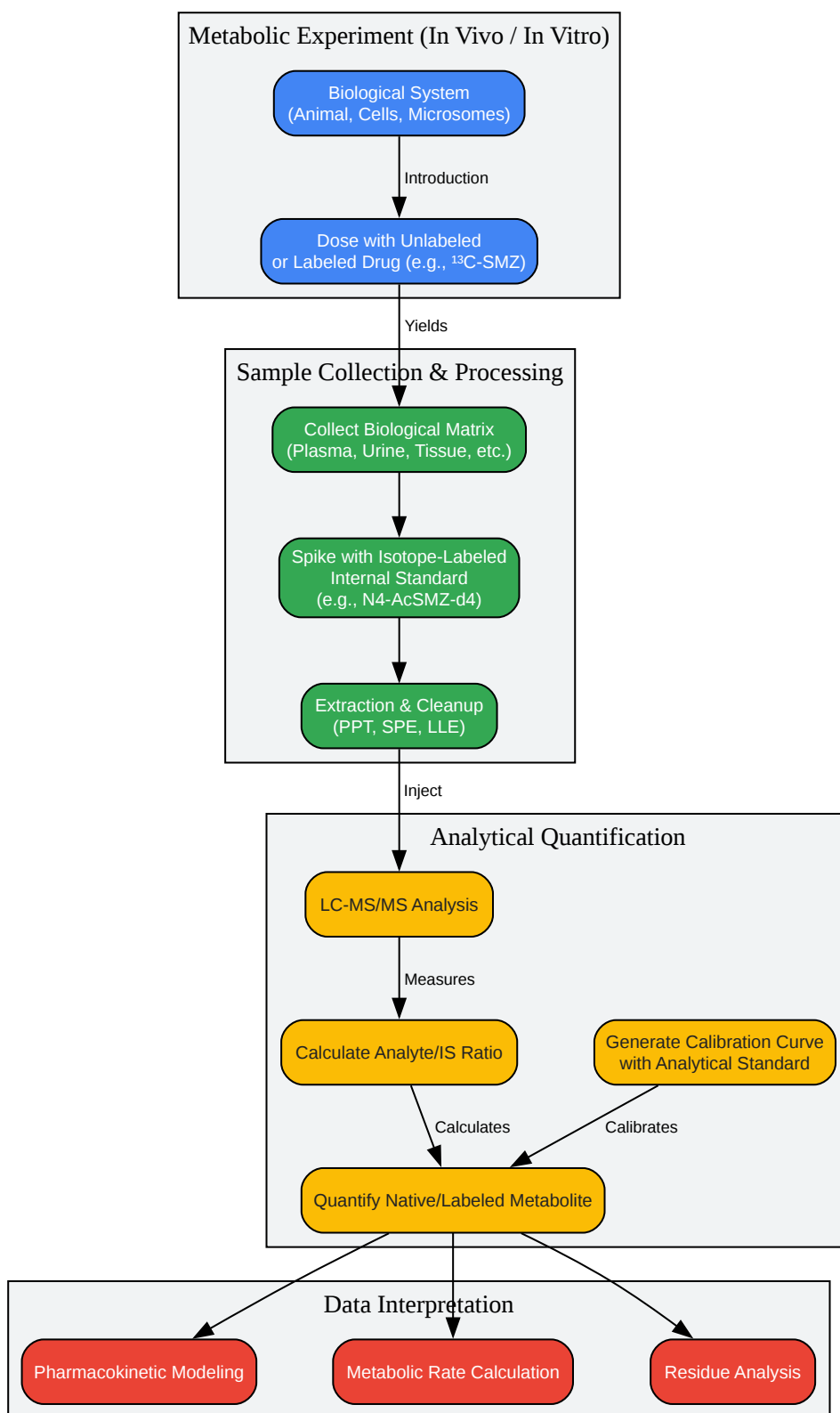
Methodology:

- Reagent Preparation:
 - Prepare a stock solution of ^{13}C -sulfamethazine in a suitable solvent (e.g., DMSO or methanol).
 - Prepare an NADPH regenerating system solution (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
 - Prepare a stock solution of **N4-Acetylsulfamethazine-d4** in methanol to be used as the internal standard in the termination solution.
- Incubation Procedure:
 - In a microcentrifuge tube, combine liver microsomes (final concentration e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the ^{13}C -sulfamethazine substrate solution.
 - Pre-warm the mixture at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate the reaction mixture at 37°C in a shaking water bath.
- Reaction Termination and Sample Processing:
 - At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
 - Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile spiked with the **N4-Acetylsulfamethazine-d4** internal standard.
 - Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
- LC-MS/MS Analysis:
 - Transfer the supernatant to an autosampler vial for analysis.

- Analyze the samples using a validated LC-MS/MS method as described in Protocol 1 and Table 2.
- Data Analysis:
 - Quantify the amount of ^{13}C -**N4-Acetylsulfamethazine** formed at each time point.
 - Plot the concentration of the metabolite versus time to determine the initial rate of formation.

Logical Relationships

The following diagram illustrates the central role of isotope-labeled standards in quantitative metabolic studies.



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Role of isotope standards in quantitative analysis.

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